(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
Brand Name:
Vulcanchem
CAS No.:
140408-82-8
VCID:
VC21100764
InChI:
InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1
SMILES:
C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula:
C22H21NO
Molecular Weight:
315.4 g/mol
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
CAS No.: 140408-82-8
Cat. No.: VC21100764
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140408-82-8 |
|---|---|
| Molecular Formula | C22H21NO |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
| Standard InChI | InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1 |
| Standard InChI Key | RHDBEHVNWCDLDP-NRFANRHFSA-N |
| Isomeric SMILES | C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
| SMILES | C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
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